molecular formula C16H16BrNO2 B4912210 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide CAS No. 6119-41-1

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4912210
CAS No.: 6119-41-1
M. Wt: 334.21 g/mol
InChI Key: DFTPRHRBZBJMKF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-N-(4-ethoxyphenyl)acetamide is a substituted acetamide featuring a bromophenyl group at the 2-position and an ethoxyphenyl group attached to the amide nitrogen. This compound’s framework is analogous to bioactive acetamides reported in antimicrobial and anticancer research .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-2-20-15-9-7-14(8-10-15)18-16(19)11-12-3-5-13(17)6-4-12/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPRHRBZBJMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40976699
Record name 2-(4-Bromophenyl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6119-41-1
Record name 2-(4-Bromophenyl)-N-(4-ethoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40976699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide typically involves the acylation of 4-bromoaniline with 4-ethoxyphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature and residence time.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 4-bromo-2-hydroxy-N-(4-ethoxyphenyl)acetamide.

    Reduction: Formation of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)ethylamine.

    Substitution: Formation of 2-(4-aminophenyl)-N-(4-ethoxyphenyl)acetamide or 2-(4-thiophenyl)-N-(4-ethoxyphenyl)acetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and ethoxyphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-bromophenyl)-N-(4-ethoxyphenyl)acetamide with key analogs based on substituent variations, synthesis, physical properties, and bioactivity.

N-(4-Bromophenyl) Acetamide Derivatives with Heterocyclic Moieties

Compounds from and highlight the impact of heterocyclic substituents on physicochemical properties:

Compound ID Substituent (R) Melting Point (°C) Yield (%) Key Features Reference
9e 4-Methoxyphenyl-thiazol-2-one 210–213 15 Moderate yield; high melting point
9h 4-Nitrophenyl-thiazol-2-one 162–164 21 Lower melting point due to nitro group
12b () Quinoxaline-triazole N/A N/A Click chemistry-derived; potential for FPR modulation

Key Trends :

  • Electron-withdrawing groups (e.g., nitro in 9h) reduce melting points compared to electron-donating groups (e.g., methoxy in 9e) .
N-(4-Ethoxyphenyl) Acetamide Derivatives

Ethoxyphenyl-substituted analogs () exhibit distinct properties:

Compound ID Core Structure Melting Point (°C) Bioactivity Notes Reference
4h () Indole-3-yl-acetamide 188–190 Ethoxy groups enhance solubility
3c-I/3c-A () Thiazolidinone tautomers N/A Tautomerism affects NMR spectral profiles
6b () Indazole-3-yl-acetamide N/A Anti-proliferative activity against cancer cells

Key Trends :

  • Ethoxy groups improve solubility and may stabilize hydrogen-bonding interactions .
  • Tautomerism in thiazolidinone derivatives (e.g., 3c-I/3c-A) complicates spectral interpretation but offers dynamic reactivity .
Halogen-Substituted Analogs

Bromo- and chloro-substituted acetamides () demonstrate substituent-driven effects:

Compound ID Halogen/Substituent Melting Point (°C) Activity Insights Reference
9f () 3-Chlorophenyl-thiazol-2-one 203–204 Chlorine enhances metabolic stability
12 () 4-Bromo-4-chlorophenylthio N/A Sulfur linkage improves bioavailability
15 () Hydrazinyl-oxoacetamide N/A Bromine and ethoxy groups enable antimycobacterial activity

Key Trends :

  • Bromine increases molecular weight and may enhance binding to hydrophobic pockets in enzymes .
  • Chlorine improves thermal stability but may reduce solubility compared to bromine .

Structural and Functional Implications

  • Conversely, bromine’s inductive effect may polarize the acetamide backbone .
  • Bioactivity : Compounds with 4-bromophenyl groups (e.g., ) show promise in antimicrobial applications, while ethoxyphenyl derivatives () are explored for anticancer activity .
  • Synthetic Challenges : Lower yields in thiazole derivatives (e.g., 9e: 15%) suggest steric hindrance during cyclization, whereas click chemistry () offers higher efficiency .

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